REACTION_CXSMILES
|
[OH-].[Li+].[Cl:3][C:4]1[C:5]([C:15]#[N:16])=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9]CC)=[O:8]>O1CCOCC1.O>[Cl:3][C:4]1[C:5]([C:15]#[N:16])=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([OH:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)OCC)C=CC1)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
This was washed with Et2O
|
Type
|
CUSTOM
|
Details
|
The resulting pink solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried invacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |